

Application Notes and Protocols for BC11-38

Stock Solution Preparation

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Compound of Interest

Compound Name: BC11-38

Cat. No.: B1667834

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Introduction

BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11) with an IC₅₀ of 0.28 μM.^{[1][2][3]} Its selectivity is highlighted by IC₅₀ values greater than 100 μM for other phosphodiesterase enzymes (PDE1-10).^{[1][4][5]} By inhibiting PDE11, **BC11-38** leads to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][2][4]} This increase in cAMP can subsequently activate Protein Kinase A (PKA) and influence downstream signaling pathways, such as increasing ATF-1 phosphorylation and cortisol production in H295R adrenocortical cells.^{[1][2][5]} These characteristics make **BC11-38** a valuable tool for research in areas such as neuroscience, endocrinology, and cancer biology.^{[2][6]}

This document provides detailed protocols for the preparation of **BC11-38** stock solutions for in vitro and in vivo research applications.

Data Presentation

A summary of the key quantitative data for **BC11-38** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	304.43 g/mol	[1][4][5][6]
Molecular Formula	C ₁₅ H ₁₆ N ₂ OS ₂	[1][4][5][6]
CAS Number	686770-80-9	[1][4][5]
Purity	≥98% (HPLC)	[4]
Appearance	White to yellow solid	[5][6]
IC50 (PDE11)	0.28 μM	[1][2][3]
Solubility (DMSO)	Up to 100 mM (33.33 mg/mL)	[1][4][5]
Solubility (Ethanol)	Up to 20 mM (5 mg/mL)	[2][4]
Storage (Solid)	-20°C	[1][3][5][6]
Storage (In Solvent)	-80°C (up to 6 months), -20°C (up to 1 month)	[1][2][5]

Experimental Protocols

Safety Precautions

While **BC11-38** is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be followed. It is recommended to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.[6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro applications.

Materials:

- **BC11-38** solid powder
- Dimethyl sulfoxide (DMSO), anhydrous, sterile

- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Ultrasonic bath

Procedure:

- Calculate the required mass of **BC11-38**. To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 304.43 \text{ g/mol} \times 1000 \text{ mg/g} = 3.0443 \text{ mg}$
 - Therefore, weigh out approximately 3.04 mg of **BC11-38**.
- Aliquot the DMSO. Add 1 mL of anhydrous, sterile DMSO to a sterile microcentrifuge tube.
- Dissolve the **BC11-38**. Add the weighed **BC11-38** powder to the DMSO.
- Ensure complete dissolution. Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.^{[1][5]} Visually inspect the solution to ensure there are no visible particles.
- Aliquot and store. For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
- Storage. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^{[1][2][5]}

Protocol 2: Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, a solvent system with lower toxicity is often required. A common formulation involves a mixture of DMSO and corn oil.

Materials:

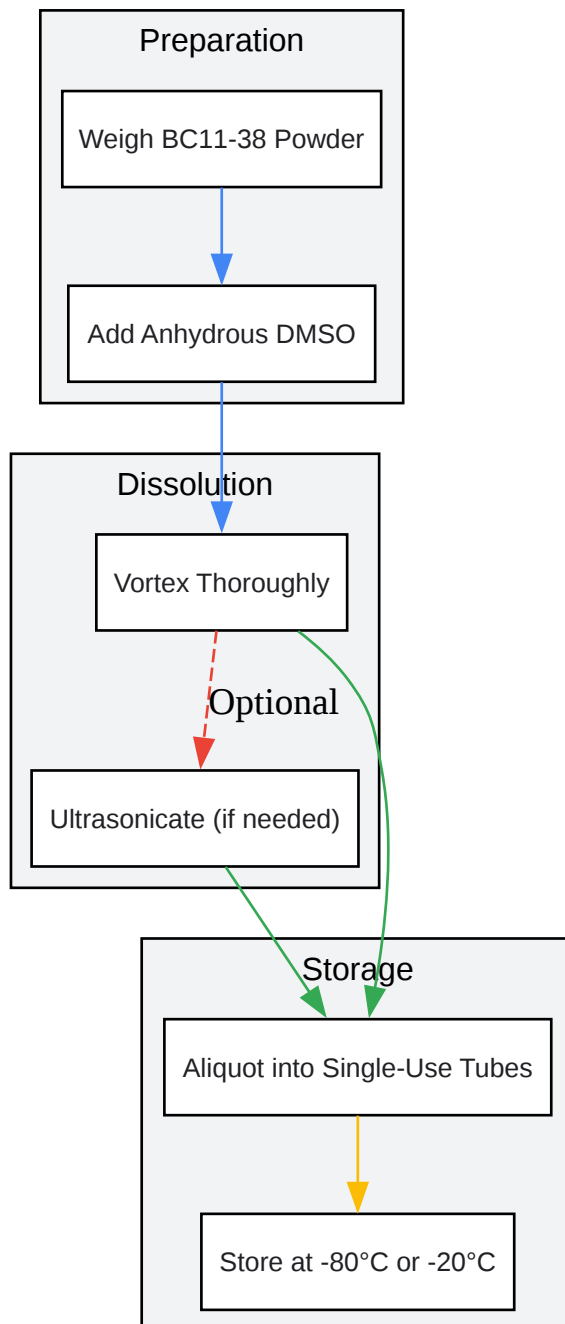
- **BC11-38** solid powder
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Corn oil, sterile
- Sterile tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer

Procedure:

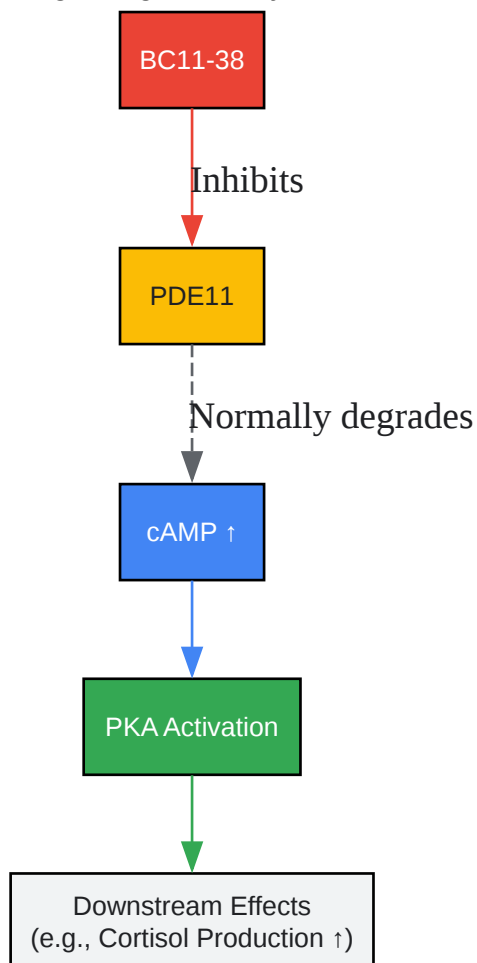
- Prepare a concentrated DMSO stock. First, prepare a concentrated stock solution of **BC11-38** in DMSO as described in Protocol 1. For example, a 100 mM stock.
- Dilute for final formulation. For a final formulation in 10% DMSO and 90% corn oil, the concentrated DMSO stock is diluted accordingly. For example, to prepare 1 mL of a final solution:
 - Add 100 μ L of the concentrated **BC11-38** DMSO stock to 900 μ L of sterile corn oil.
 - The final concentration of **BC11-38** will depend on the initial concentration of the DMSO stock.
- Mix thoroughly. Vortex the solution extensively to ensure a homogenous suspension or solution.
- Use immediately. It is recommended to prepare this formulation fresh before each experiment.

Visualizations

Experimental Workflow: BC11-38 Stock Solution Preparation



Signaling Pathway of BC11-38



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